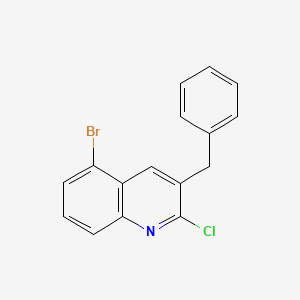

3-Benzyl-5-bromo-2-chloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-benzyl-5-bromo-2-chloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-7-4-8-15-13(14)10-12(16(18)19-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSMFFGPBNXOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=CC=C3Br)N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731244 | |

| Record name | 3-Benzyl-5-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918518-79-3 | |

| Record name | 3-Benzyl-5-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 5 Bromo 2 Chloroquinoline

Strategic Approaches to the Construction of the Quinolone Core

The synthesis of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of modern techniques. The formation of the 3-benzyl-substituted quinolone core, a precursor to the final product, typically involves building the heterocyclic ring with the benzyl (B1604629) group already positioned at the desired C3 location.

Classical and Modern Annulation Reactions in Quinoline Synthesis

The construction of the quinoline skeleton can be achieved through various annulation reactions, where a benzene (B151609) ring and a pyridine (B92270) ring are fused.

Classical Methods: Several classical methods have been established for quinoline synthesis, many of which remain relevant today. mdpi.comorgoreview.com

Friedländer Synthesis: This is one of the most direct and widely used methods for preparing quinolines. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. wikipedia.orgorganic-chemistry.org For the synthesis of a 3-benzyl-2-quinolone, a substituted 2-aminobenzaldehyde would be reacted with a benzyl ketone like 1-phenylpropan-2-one. The reaction is typically catalyzed by an acid or a base. wikipedia.orgnih.gov

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comnih.gov The α,β-unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org This method is a variation of the Skraup synthesis and is generally conducted under strong acid catalysis. nih.gov

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (thermal or acid-catalyzed cyclization), it can yield either 4-quinolones or 2-quinolones. nih.gov

Modern Methods: Contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. These can include:

Oxidative Annulation: Transition metals like rhodium and copper can catalyze the cyclization of anilines with various partners through C-H bond activation, providing access to substituted quinolines. mdpi.com

Cycloaddition Reactions: A [4+2] cycloaddition (Diels-Alder) approach between in situ generated azadienes and alkynes can produce C-3 functionalized quinolines with high regioselectivity.

The choice of method depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring. For the specific target of 3-benzyl-5-bromo-2-chloroquinoline, the Friedländer synthesis offers a highly strategic route by directly incorporating the benzyl group at the C3-position.

Precursor Synthesis and Regioselective Considerations

The final substitution pattern of the quinoline is dictated by the substituents on the starting materials. In a Friedländer approach to a precursor for this compound, the key precursors are a substituted 2-aminobenzaldehyde and a benzyl ketone.

Aniline (B41778) Precursor: To achieve the 5-bromo substitution, the synthesis would ideally start with a 4-bromo-2-amino-substituted precursor. For example, reacting 2-amino-4-bromobenzaldehyde (B1289445) with benzyl methyl ketone would directly lead to 5-bromo-3-benzyl-quinoline. However, an alternative and often more practical route involves introducing the bromine atom after the quinoline core has been formed, as selective halogenation can be easier to control on the electron-rich quinoline ring system than on the aniline precursor.

Carbonyl Precursor: The choice of the carbonyl component determines the substitution at positions C2, C3, and C4. To install the C3-benzyl group, a ketone such as 1-phenylpropan-2-one (benzyl methyl ketone) is a suitable choice. The reaction with a 2-aminobenzaldehyde places the benzyl group at C3 and the methyl group at C2. If the goal is a 2-quinolone, an appropriate acetamide (B32628) derivative can be used.

The regioselectivity of the Friedländer condensation is generally predictable. The new C-C bond forms between the carbonyl carbon of the 2-aminobenzaldehyde and the α-carbon of the ketone partner, while the new C-N bond forms between the aniline nitrogen and the ketone's carbonyl carbon.

| Precursor 1 (Aniline Derivative) | Precursor 2 (Carbonyl Compound) | Key Synthetic Method | Resulting Core Structure |

| 2-Aminobenzaldehyde | Benzyl methyl ketone | Friedländer Synthesis | 2-Methyl-3-benzylquinoline |

| 2-Aminoacetophenone | Ethyl benzoylacetate | Friedländer Synthesis | 4-Hydroxy-2-phenyl-3-benzylquinoline |

| Aniline | Cinnamaldehyde | Doebner-von Miller | 2-Styrylquinoline |

| 4-Bromoaniline | Glycerol (B35011) | Skraup Synthesis | 6-Bromoquinoline |

Installation of the Benzyl Moiety: Synthetic Routes and Positional Selectivity

The introduction of the benzyl group at the C3 position of the quinoline ring is a critical step. While direct C-H benzylation of a pre-formed quinoline ring is possible, achieving C3 selectivity can be challenging. A more common and regioselective strategy is to construct the quinoline ring using a precursor that already contains the benzyl moiety.

The most effective method is the aforementioned Friedländer synthesis . By reacting a 2-aminoaryl aldehyde or ketone with a ketone that has a benzyl group adjacent to the carbonyl, the benzyl substituent is directly and selectively incorporated at the C3 position of the newly formed ring. For instance, the condensation of 2-aminobenzaldehyde with 1-phenylpropan-2-one yields 2-methyl-3-benzylquinoline.

An alternative approach involves the synthesis of a 3-substituted quinoline that can be later converted to a benzyl group. For example, a 3-carboxy- or 3-haloquinoline can be subjected to further synthetic transformations. However, this multi-step process is less efficient than the direct incorporation of the benzyl group during the primary ring formation.

Direct C-H functionalization methods for C3-alkylation of quinolines are also being developed, often requiring transition-metal catalysts like iridium or rhodium, and sometimes involving the temporary dearomatization of the pyridine ring or the use of a directing group to achieve the desired regioselectivity. mdpi.comresearchgate.net However, for a target like 3-benzylquinoline, building the ring from a benzyl-containing precursor remains the most straightforward and positionally selective route.

Selective Halogenation Strategies: Bromination and Chlorination Protocols

With the 3-benzyl-2-quinolone core constructed, the next steps involve the selective introduction of halogen atoms at the C5 and C2 positions. The order of these halogenations is crucial for the success of the synthesis. Typically, bromination of the benzene ring is performed first, followed by chlorination of the pyridine ring.

Bromination at C5: The electron-rich benzene portion of the quinoline ring is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyridine ring and the substituents already present (the C3-benzyl group and the C2-oxo group) will influence the position of bromination. For a 3-benzyl-2-quinolone, electrophilic attack is favored at the C5 and C7 positions. Selective C5-bromination can be achieved using various brominating agents under controlled conditions.

Common brominating agents include:

Molecular Bromine (Br₂): Often used with a Lewis acid or in a suitable solvent like acetic acid or carbon tetrachloride. acs.org

N-Bromosuccinimide (NBS): A convenient and milder source of electrophilic bromine, often used with a radical initiator for benzylic bromination but also effective for aromatic bromination under different conditions. acs.org

Copper-catalyzed methods have also been developed for the C5-selective bromination of certain quinoline derivatives, offering high regioselectivity.

Chlorination at C2: The final step is the conversion of the 2-quinolone (a cyclic amide) into the 2-chloroquinoline (B121035). This transformation is a standard procedure in quinoline chemistry and is typically achieved using strong chlorinating agents that can convert the amide's carbonyl group into a chloro group.

Common chlorinating agents for this purpose include:

Phosphorus oxychloride (POCl₃)

Phosphorus pentachloride (PCl₅)

Thionyl chloride (SOCl₂)

This reaction proceeds via the formation of a reactive intermediate (e.g., a chloro-phosphate ester when using POCl₃) which is then displaced by a chloride ion to yield the 2-chloroquinoline product. This step effectively converts the precursor 3-benzyl-5-bromo-2-quinolone into the final target compound, this compound.

| Halogenation Step | Position | Reagent | Typical Conditions |

| Bromination | C5 | N-Bromosuccinimide (NBS) | Acetonitrile, reflux |

| Bromination | C5/C7 | Molecular Bromine (Br₂) | Acetic Acid, room temp |

| Chlorination | C2 | Phosphorus oxychloride (POCl₃) | Reflux, neat or in solvent |

| Chlorination | C2 | Thionyl chloride (SOCl₂) | Reflux |

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly by transition metals, plays a pivotal role in modern organic synthesis by enabling reactions that are otherwise difficult or inefficient. In the context of synthesizing this compound, catalytic methods can be applied at various stages.

Transition Metal-Catalyzed Processes

Transition metals such as palladium, copper, rhodium, and nickel are frequently used to construct the quinoline core and to perform subsequent functionalizations.

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which can be used to build the quinoline system from pre-halogenated anilines and suitable coupling partners. For instance, a palladium-catalyzed carbonylative annulation of o-iodoanilines with terminal alkynes can produce 2-quinolones.

Copper (Cu): Copper catalysts are employed in various quinoline syntheses, including C-H activation/functionalization pathways. They can mediate the coupling of anilines and aldehydes or facilitate cyclization reactions. mdpi.com Copper catalysis is also noted for its utility in selective halogenation reactions on the quinoline ring.

Rhodium (Rh): Rhodium catalysts are particularly effective in directing C-H activation. For example, a rhodium catalyst can facilitate the ortho-C–H bond activation of an aniline, which then undergoes cyclization with an alkyne to form a quinoline. mdpi.com

Iron (Fe): Iron catalysts offer a more economical and environmentally friendly option for promoting reactions like the Friedländer synthesis or for tandem reactions that form quinolines from simple starting materials like anilines and styrene (B11656) oxides.

While classical methods like the Friedländer synthesis can often be performed without a metal catalyst (using acid or base catalysis), transition-metal-catalyzed versions have been developed to improve yields, broaden the substrate scope, and allow for milder reaction conditions. These catalytic systems are crucial for developing efficient and versatile routes to complex substituted quinolines.

Organocatalytic and Metal-Free Methodologies

The synthesis of the quinoline core and its subsequent halogenation can be achieved through methodologies that avoid the use of metal catalysts, thereby reducing costs and potential metallic contamination of the final product. Organocatalysis and metal-free halogenation techniques represent a significant step forward in this domain.

One prominent metal-free approach involves the regioselective C-H halogenation of quinoline derivatives. An operationally simple and metal-free protocol has been established for the C5-H halogenation of various 8-substituted quinolines. rsc.orgrsc.org This reaction proceeds at room temperature in the open air, utilizing the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org Remarkably, only 0.36 equivalents of the halogenating agent are required, and the reaction demonstrates high generality and complete regioselectivity in most cases. rsc.orgrsc.org

For the construction of the quinoline skeleton itself, metal-free heterogeneous catalysts have been developed. For instance, a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) serves as an effective, cost-efficient, and environmentally friendly catalyst for the Friedländer synthesis of quinolines. nih.gov This method offers an alternative to traditional metal-based Lewis acids. nih.gov Furthermore, organocatalysts like L-proline have been shown to efficiently catalyze the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds to afford quinoline derivatives, a reaction that can be accelerated by microwave irradiation. benthamdirect.com

A novel synthesis of 2-chloroquinolines, a key structural feature of the target compound, can be achieved from 2-vinylanilines and diphosgene in a nitrile solvent. acs.org The proposed mechanism is metal-free and involves three main steps: the generation of a phenyl isocyanate intermediate, the formation of the quinoline ring, and subsequent chlorination at the C2 position. acs.org

Table 1: Examples of Organocatalytic and Metal-Free Synthetic Methods for Quinolines

| Methodology | Catalyst/Reagent | Target Transformation | Key Features | Source(s) |

| Remote C-H Halogenation | Trihaloisocyanuric Acid (TCCA/TBCA) | C5-Halogenation of 8-substituted quinolines | Metal-free, room temperature, atom-economical, high regioselectivity. | rsc.org, rsc.org |

| Friedländer Synthesis | Brønsted acid functionalized g-C₃N₄ | Quinoline ring formation | Metal-free, heterogeneous, reusable, environmentally friendly. | nih.gov |

| Knoevenagel Condensation | L-proline | Quinoline ring formation | Organocatalytic, efficient under microwave conditions. | benthamdirect.com |

| Chloroquinoline Synthesis | Diphosgene/Nitrile Solvent | 2-Vinylaniline to 2-Chloroquinoline | Metal-free, proceeds via isocyanate intermediate. | acs.org |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Researchers are focusing on developing environmentally benign and effective methods to overcome the drawbacks of classical syntheses, such as harsh reaction conditions, the use of hazardous solvents, and costly catalysts. nih.govacs.org

Solvent-Free and Alternative Energy Source Applications

A significant advancement in the green synthesis of quinolines is the adoption of microwave-assisted synthesis. nih.govbenthamdirect.com This technique offers substantial benefits over conventional heating, including dramatically reduced reaction times, improved product yields, and enhanced atom economy. benthamdirect.comthieme-connect.com Microwave irradiation has been successfully applied to various quinoline syntheses, such as the Friedländer methodology, where using neat acetic acid as both a solvent and catalyst at 160 °C can yield a product in just 5-10 minutes. nih.gov Sonochemical techniques, using ultrasound irradiation, have also been employed for the click synthesis of 7-chloroquinoline (B30040) derivatives. tandfonline.com

Solvent-free, or "neat," reaction conditions represent another cornerstone of green synthetic chemistry. The Friedländer reaction, for instance, can be conducted under solvent-free conditions at 90 °C using a nanocatalyst, leading to high yields in as little as 15-60 minutes. nih.gov Similarly, Hβ zeolite has been used as a heterogeneous catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org

Eco-Friendly Catalyst Development

The development of sustainable catalysts is crucial for the green synthesis of quinolines. Nanocatalysts are particularly promising due to their high surface area, low toxicity, ease of recovery, and reusability. nih.govacs.orgacs.org

Iron-Based Nanocatalysts : As an abundant, low-cost, and biocompatible metal, iron is an attractive catalytic center. Iron-based nanoparticles have been effectively used in various quinoline syntheses, offering high yields and the ability to be recycled multiple times without significant loss of activity. nih.gov

Other Metal-Based Nanocatalysts : Nanoparticles of other metals, such as ruthenium (e.g., RuO₂/MWCNT), have been investigated as efficient and reusable catalysts for the green synthesis of sulfonyl-quinolines. researchgate.net Titanium dioxide (TiO₂) nanoparticles are also valued for their high activity, stability, and non-toxicity in catalyzing quinoline synthesis. acs.org

Heterogeneous Catalysts : Zeolites serve as effective, reusable, and environmentally friendly heterogeneous catalysts for quinoline synthesis under solvent-free conditions. rsc.org Metal-free catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), are also emerging as powerful green alternatives for reactions like the Friedländer synthesis. nih.gov

Table 2: Green Chemistry Approaches to Quinoline Synthesis

| Approach | Energy Source / Conditions | Catalyst | Solvent | Key Advantages | Source(s) |

| Microwave-Assisted Friedländer | Microwave (160 °C) | Acetic Acid | Acetic Acid (neat) | Rapid (5-10 min), efficient, simple. | nih.gov |

| Nanocatalyzed Friedländer | Conventional Heat (90 °C) | Fe₃O₄-based nanocatalyst | Solvent-Free | Fast (15-60 min), high yield (85-96%), catalyst reusability. | nih.gov |

| Zeolite-Catalyzed Synthesis | Conventional Heat | Hβ Zeolite | Solvent-Free | Heterogeneous catalysis, reusability up to five times. | rsc.org |

| Ultrasound-Assisted Click Synthesis | Ultrasound | None specified | Not specified | Alternative energy source for derivatization. | tandfonline.com |

| Metal-Free Heterogeneous Catalysis | Conventional Heat (25-100 °C) | g-C₃N₄-SO₃H | Solvent or Solvent-Free | Metal-free, environmentally friendly, reusable. | nih.gov |

Reaction Kinetics and Mechanistic Pathways of Formation

Understanding the reaction kinetics and mechanistic pathways is fundamental to optimizing the synthesis of this compound. The formation of the core quinoline ring typically follows well-established named reactions.

Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone. The mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization, which is the rate-determining step, and subsequent dehydration to form the substituted quinoline. wikipedia.org

Skraup Synthesis : In this classic method, aniline reacts with glycerol, sulfuric acid, and an oxidizing agent. The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline to the acrolein. iipseries.orgpharmaguideline.com An acid-catalyzed ring closure then forms a dihydroquinoline, which is finally oxidized to the quinoline product. iipseries.orguop.edu.pk

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The reaction is often catalyzed by acid or base and proceeds via condensation followed by cyclization and dehydration. nih.govpharmaguideline.com

Pfitzinger Synthesis : Isatin is converted to isatoic acid with a base, which then reacts with a carbonyl compound to yield a quinoline-4-carboxylic acid. pharmaguideline.com

The introduction of the halogen and chloro substituents also involves specific mechanisms. The metal-free C-H halogenation at the C5 position with trihaloisocyanuric acids is an operationally simple protocol. rsc.orgrsc.org The synthesis of 2-chloroquinolines from 2-vinylanilines is postulated to proceed through the formation of a phenyl isocyanate, which then undergoes intramolecular cyclization. The resulting 2(1H)-quinolinone is subsequently chlorinated. acs.org This final chlorination step is traditionally accomplished using reagents like phosphorus oxychloride (POCl₃), which converts the 2-quinolone tautomer into the 2-chloroquinoline. acs.orgthieme-connect.com

Studies on the hydrodenitrogenation of quinoline have employed Langmuir-Hinshelwood kinetic models to describe the reaction rates, indicating that the various nitrogen-containing intermediates in the reaction network adsorb onto the catalyst surface with significantly different strengths. scispace.com While this is a decomposition pathway, the kinetic analysis provides a framework for understanding the surface interactions that can also influence synthetic reactions.

Advanced Purification and Isolation Techniques for High Purity Compound

Achieving high purity of the final this compound product is critical. A variety of classical and advanced techniques are employed for the purification of quinoline derivatives.

Recrystallization : This is a common and effective method for purifying solid quinoline derivatives. The choice of solvent is critical. For example, 4-amino-6-ether-substituted quinolines have been purified by recrystallization from an ethyl acetate/dichloromethane mixture, avoiding the need for column chromatography. nih.gov A patent for the purification of 8-hydroxyquinoline (B1678124) crude product describes using a chloroparaffin (B33725) as the solvent for recrystallization. google.com

Chromatography : Column chromatography is a staple purification technique. Automated reversed-phase column chromatography has been used to obtain pure 4-aminoquinoline (B48711) diastereomers. nih.gov However, care must be taken as product degradation on the column can sometimes occur. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) : This is an advanced, liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It has been successfully used to isolate multiple components from commercial quinoline yellow preparations by employing a stepwise increase in the mobile phase flow rate to accommodate compounds with a wide range of partition coefficients. nih.gov

Precipitation and Extraction : For isolating quinoline from complex mixtures, such as coal tar, chemical precipitation is a viable method. One patented process involves treating a mixture of nitrogen bases with phosphoric acid to selectively precipitate quinoline phosphate, which can then be isolated and hydrolyzed to yield free quinoline. google.com Purification of quinoline insolubles from heavy coal tar can also be achieved through methods like centrifugation and thermal filtration. nih.gov

Table 3: Comparison of Purification Techniques for Quinoline Derivatives

| Technique | Principle | Advantages | Disadvantages / Considerations | Source(s) |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, scalable. | Requires finding a suitable solvent system; can have lower recovery. | nih.gov, google.com |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, uses large solvent volumes, potential for sample degradation on solid support. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | No irreversible adsorption, high sample loading capacity, total sample recovery. | Requires specialized equipment; finding a suitable two-phase solvent system can be challenging. | nih.gov |

| Chemical Precipitation | Selective precipitation of the target compound as an insoluble salt. | Highly selective, useful for isolation from crude mixtures, scalable. | Requires an additional step to liberate the free base; generates chemical waste. | google.com |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 3-Benzyl-5-bromo-2-chloroquinoline, distinct signals would be expected for the protons of the benzyl (B1604629) group and the quinoline (B57606) core. The benzylic protons would likely appear as a singlet, while the aromatic protons of the benzyl group would exhibit a complex multiplet pattern. The protons on the quinoline ring would show characteristic chemical shifts and coupling patterns determined by their position relative to the bromine, chlorine, and benzyl substituents.

For the related compound, 3-Benzyl-6-bromo-2-chloroquinoline (B1442986), the reported NMR data highlights the expected regions for these signals. bldpharm.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Benzyl-6-bromo-2-chloroquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | Value not available | Value not available |

| Aromatic CH (Benzyl) | Value not available | Value not available |

| Quinoline H-4 | Value not available | Value not available |

| Quinoline H-5 | Value not available | Value not available |

| Quinoline H-7 | Value not available | Value not available |

| Quinoline H-8 | Value not available | Value not available |

| Quinoline C-2 | Value not available | Value not available |

| Quinoline C-3 | Value not available | Value not available |

| Quinoline C-4 | Value not available | Value not available |

| Quinoline C-4a | Value not available | Value not available |

| Quinoline C-5 | Value not available | Value not available |

| Quinoline C-6 | Value not available | Value not available |

| Quinoline C-7 | Value not available | Value not available |

| Quinoline C-8 | Value not available | Value not available |

| Quinoline C-8a | Value not available | Value not available |

| Benzyl C-1' | Value not available | Value not available |

| Benzyl C-2'/6' | Value not available | Value not available |

| Benzyl C-3'/5' | Value not available | Value not available |

| Benzyl C-4' | Value not available | Value not available |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The mass spectrum would exhibit a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and its fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a distinctive M, M+2, and M+4 pattern, which is a clear indicator of the presence of one bromine and one chlorine atom.

The fragmentation of the molecular ion would likely involve the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) and a bromo-chloro-quinoline radical cation. Other fragmentation pathways could involve the loss of a chlorine or bromine atom.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Interpretation |

| [C₁₆H₁₁⁷⁹Br³⁵ClN]⁺ | 331 | Molecular Ion (M⁺) |

| [C₁₆H₁₁⁸¹Br³⁵ClN]⁺ / [C₁₆H₁₁⁷⁹Br³⁷ClN]⁺ | 333 | M+2 Isotope Peak |

| [C₁₆H₁₁⁸¹Br³⁷ClN]⁺ | 335 | M+4 Isotope Peak |

| [C₉H₅BrClN]⁺ | 240 | Loss of Benzyl Radical |

| [C₇H₇]⁺ | 91 | Benzyl Cation |

Note: The m/z values are predicted based on the elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Modes and Functional Group Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the benzylic methylene (B1212753) group. The C=C and C=N stretching vibrations of the quinoline and benzene (B151609) rings would appear in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-Cl and C-Br stretching vibrations would be found at lower frequencies.

Raman spectroscopy, being complementary to IR, would also be used to probe the vibrational modes. Non-polar bonds, such as the C-C bonds of the aromatic rings, often produce strong signals in Raman spectra.

For the related 3-Benzyl-6-bromo-2-chloroquinoline, Fourier Transform Infrared (FTIR) spectroscopy was used to confirm its structure. bldpharm.com

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Benzylic) | 3000 - 2850 |

| C=C and C=N Aromatic Ring Stretch | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Note: This table presents generalized expected ranges for the key functional groups.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Chromophore Analysis and Excited State Properties

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The quinoline ring system, being aromatic, is a strong chromophore. The presence of the benzyl group and the halogen substituents would influence the position and intensity of the absorption bands.

The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position of the bromine atom at the 5-position is likely to cause a shift in the absorption maxima compared to its 6-bromo isomer due to different electronic effects on the quinoline chromophore.

Emission spectroscopy (fluorescence) could also be employed to study the excited state properties of the molecule, providing information about its potential for use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the solid-state molecular structure of a crystalline compound. It provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.

An SCXRD analysis of this compound would definitively confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. It would also reveal the conformation of the benzyl group relative to the quinoline plane.

A study on the 6-bromo isomer has provided detailed crystallographic data, confirming its molecular structure and revealing that the molecule crystallizes in the monoclinic space group P2₁/c. bldpharm.com Similar detailed structural parameters would be obtainable for the 5-bromo isomer if suitable single crystals can be grown.

Table 4: Representative Crystallographic Data for 3-Benzyl-6-bromo-2-chloroquinoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: Specific unit cell dimensions for 3-Benzyl-6-bromo-2-chloroquinoline are reported in the cited literature. bldpharm.com This table serves as an example of the type of data obtained from SCXRD.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is not chiral and therefore would not exhibit a CD spectrum. However, if the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, then chiroptical spectroscopy could be used to determine the enantiomeric purity and absolute configuration of the resulting species. In its current form, this technique is not applicable.

Theoretical and Computational Investigations of 3 Benzyl 5 Bromo 2 Chloroquinoline

Quantum Chemical Calculations: Electronic Structure, Geometrical Parameters, and Energetics (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure and stability of 3-benzyl-5-bromo-2-chloroquinoline. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the gaseous state. nih.govresearchgate.net

These theoretical calculations are crucial for several reasons:

They provide a detailed three-dimensional structure of the molecule.

The results can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. tandfonline.comsemanticscholar.org For instance, studies on related quinoline (B57606) derivatives have shown that molecular structures optimized by DFT are generally in good agreement with crystal structures determined by single-crystal X-ray diffraction. tandfonline.com

Energetics calculations reveal the molecule's stability and the relative energies of different possible conformations.

Table 1: Representative Geometrical Parameters Calculated via DFT (Note: The following values are representative examples based on similar structures and are intended to illustrate the output of a DFT calculation.)

| Parameter | Description | Typical Method | Representative Value |

| Bond Length (C2-Cl) | The distance between the carbon at position 2 and the chlorine atom. | DFT/B3LYP | ~1.74 Å |

| Bond Length (C5-Br) | The distance between the carbon at position 5 and the bromine atom. | DFT/B3LYP | ~1.91 Å |

| Bond Angle (C2-C3-C4) | The angle within the quinoline ring. | DFT/B3LYP | ~120° |

| Dihedral Angle | The rotational angle between the quinoline and benzyl (B1604629) rings. | DFT/B3LYP | Varies by conformation |

Molecular Orbital Analysis: Frontier Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com For this compound, the HOMO is likely distributed over the electron-rich regions of the quinoline and benzyl rings, while the LUMO would be located on the electron-deficient parts of the molecule. This analysis helps predict where the molecule will undergo electrophilic or nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | -0.5 (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | -0.5 (ELUMO - EHOMO) | Measures resistance to change in electron configuration. Hard molecules have large energy gaps. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |

Studies on similar quinoline derivatives have utilized FMO analysis to reveal their physicochemical properties and potential reactivity. tandfonline.com

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would likely be centered around the electronegative nitrogen and halogen atoms.

Blue regions represent positive electrostatic potential, found in electron-poor areas, which are favorable for nucleophilic attack. These are typically located around hydrogen atoms.

Green regions denote neutral potential.

Analysis of the MEP surface provides a visual guide to the molecule's polarity and its intermolecular interaction patterns, such as hydrogen bonding. researchgate.net Computational studies on related bromo-chloro-quinoline structures confirm the utility of MEP in identifying these reactive centers. tandfonline.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict the spectroscopic signatures of this compound, which can be used to confirm its structure and interpret experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The resulting theoretical spectrum shows the characteristic vibrational modes (e.g., C-H stretch, C=N stretch, C-Cl stretch). These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors in the computational method and provide better agreement with experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Visible spectrum. This helps to understand the electronic structure and chromophores within the molecule.

A thorough computational study would compare these predicted spectra with experimentally obtained data to provide a comprehensive structural characterization of the compound. nih.govresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can elucidate the step-by-step pathway from reactants to products.

This involves:

Identifying Intermediates: Locating stable or semi-stable molecules that form during the reaction.

Transition State (TS) Analysis: Finding the highest energy point along the reaction coordinate between two intermediates. The structure and energy of the transition state determine the activation energy and, therefore, the reaction rate.

For this compound, computational modeling could be used to study reactions such as nucleophilic substitution, where the chlorine or bromine atoms are replaced. quinoline-thiophene.com This analysis provides insights into the reactivity and potential synthetic pathways to create new derivatives.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations study the movement and interactions of molecules over time in a more realistic environment (e.g., in a solvent or interacting with a biological macromolecule). mdpi.com

For this compound, MD simulations can:

Explore Conformational Landscapes: The benzyl group can rotate relative to the quinoline ring, leading to different conformations. MD simulations can explore these different shapes and determine their relative populations and the energy barriers between them.

Analyze Intermolecular Interactions: MD can simulate how the molecule interacts with solvent molecules or with a biological target, such as an enzyme's active site. mdpi.comnih.gov This is crucial for understanding its behavior in solution and its potential as a drug candidate. The simulations provide detailed information on hydrogen bonds, hydrophobic interactions, and other forces that govern its binding. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Chemical Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the chemical reactivity or properties of molecules based on their structural features. uliege.be These models establish a mathematical relationship between calculated molecular descriptors and an observed property. researchgate.net

The process for developing a QSRR model for a series of compounds related to this compound would involve:

Calculating Molecular Descriptors: For a set of similar molecules, various descriptors are calculated using computational chemistry. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors.

Measuring Reactivity: An experimental measure of reactivity or a specific property (e.g., reaction rate, chromatographic retention time) is obtained for each molecule in the set. uliege.beresearchgate.net

Building a Model: Statistical or machine learning methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the observed reactivity. researchgate.net

Validation: The model's predictive power is tested using both internal and external validation sets of molecules. researchgate.net

Once validated, the QSRR model can be used to predict the reactivity of new, unsynthesized molecules in the same class, guiding future research and development efforts.

Reactivity and Derivatization Chemistry of 3 Benzyl 5 Bromo 2 Chloroquinoline

Halogen-Directed Functionalization at C-2 and C-5 Positions:

The presence of both chlorine and bromine atoms on the quinoline (B57606) core at positions 2 and 5, respectively, is a key feature of 3-Benzyl-5-bromo-2-chloroquinoline. This dihalogenated structure allows for selective functionalization through a variety of reaction types. The differing reactivity of the C-Cl and C-Br bonds, influenced by their positions on the heterocyclic ring, enables chemists to target one site over the other, leading to the regioselective synthesis of diverse quinoline derivatives.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for modifying aromatic halides. wikipedia.orgbyjus.com In the context of this compound, the C-2 chlorine is particularly susceptible to SNA_r reactions. This is because the electron-withdrawing quinoline nitrogen atom activates the C-2 position, facilitating the attack of nucleophiles. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a negatively charged intermediate, which is stabilized by the heterocyclic system. pressbooks.pubmasterorganicchemistry.com Subsequent elimination of the chloride leaving group yields the substituted product.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of 2-alkoxy, 2-thioether, and 2-amino quinoline derivatives, respectively. The bromine atom at the C-5 position is generally less reactive towards SNA_r under typical conditions, allowing for selective substitution at the C-2 position. quinoline-thiophene.com

Table 1: Examples of SNAr Reactions on Substituted Quinolines

| Nucleophile | Product Type | General Reaction Conditions |

| R-O⁻ (Alkoxide) | 2-Alkoxyquinoline | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |

| R-S⁻ (Thiolate) | 2-(Alkylthio)quinoline | Base (e.g., K₂CO₃), polar solvent (e.g., ethanol, DMF) |

| R₂NH (Amine) | 2-Aminoquinoline | Often requires elevated temperatures or catalysis |

This table provides generalized conditions. Specific substrates may require optimized reaction parameters.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity of the C-Cl and C-Br bonds in this compound allows for selective cross-coupling at either position. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling selective functionalization at the C-5 position.

Suzuki-Miyaura Coupling: This reaction pairs the quinoline halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the C-5 position, replacing the bromine atom, while leaving the C-2 chlorine intact for subsequent transformations. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups onto the quinoline scaffold.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the quinoline halide with a terminal alkyne, leading to the formation of alkynylquinolines. These products are versatile intermediates for further synthetic elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the quinoline halide with an amine. It is a powerful method for introducing a wide range of amino functionalities at either the C-2 or C-5 position, depending on the reaction conditions.

Table 2: Regioselectivity in Cross-Coupling Reactions

| Reaction | Typical Site of Reactivity | Catalyst System (Example) | Product |

| Suzuki-Miyaura | C-5 (C-Br) | Pd(PPh₃)₄, Na₂CO₃ | 3-Benzyl-2-chloro-5-arylquinoline |

| Sonogashira | C-5 (C-Br) | Pd(PPh₃)₄, CuI, Et₃N | 3-Benzyl-2-chloro-5-alkynylquinoline |

| Buchwald-Hartwig | C-5 (C-Br) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Amino-3-benzyl-2-chloroquinoline |

| Suzuki-Miyaura | C-2 (C-Cl) | More forcing conditions or specific ligands | 3-Benzyl-5-bromo-2-arylquinoline |

This table illustrates general trends in reactivity. Selectivity can be influenced by the specific catalyst, ligands, base, and solvent used.

Beyond the more common cross-coupling reactions, other methods can be employed to functionalize the halogenated positions. For instance, magnesium-halogen exchange can be used to generate Grignard reagents from the C-5 bromo position, which can then be reacted with various electrophiles. acs.org This provides a pathway to introduce a variety of functional groups that may not be accessible through other means.

Functionalization of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a nucleophilic and basic site, allowing for a range of chemical transformations. It can be alkylated to form quaternary quinolinium salts, which can alter the electronic properties of the ring and introduce new functional groups. The nitrogen can also be oxidized to form an N-oxide. This transformation can modify the reactivity of the quinoline ring, for example, by making the C-2 and C-4 positions even more susceptible to nucleophilic attack. These N-functionalized derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems. princeton.edu

Chemical Transformations of the Benzyl (B1604629) Moiety (e.g., benzylic halogenation, oxidation)

The benzyl group at the C-3 position offers another site for synthetic modification. The benzylic protons are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, to introduce a bromine atom on the methylene (B1212753) bridge. This benzylic halide can then undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Furthermore, the benzylic position can be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a benzoyl group (a ketone) or a carboxylic acid. These transformations introduce new carbonyl functionalities that can be used for further derivatization, such as in condensation reactions or for the formation of esters and amides. researchgate.net

Regioselective and Stereoselective Synthetic Pathways Utilizing the Compound

The orthogonal reactivity of the different functional groups in this compound makes it a valuable precursor in regioselective synthetic pathways. nih.gov For example, a synthetic route could involve a selective Suzuki coupling at the C-5 position, followed by a nucleophilic aromatic substitution at the C-2 position, and finally, a transformation of the benzyl group. This stepwise functionalization allows for the controlled and predictable construction of highly substituted quinoline derivatives.

While the parent compound itself is not chiral, stereoselective reactions can be introduced through the derivatization process. For instance, if a prochiral ketone is formed by oxidation of the benzyl group, it could be asymmetrically reduced to a chiral alcohol. Similarly, if a new substituent introduced via one of the coupling reactions contains a chiral center, or if a chiral catalyst is used in a coupling reaction, diastereomeric products could be formed, potentially with high stereoselectivity. wikipedia.org

Exploration of Novel Reaction Methodologies and Unprecedented Reactivity

The unique substitution pattern of this compound, featuring three distinct reactive sites—the chloro-substituent at the 2-position, the bromo-substituent at the 5-position, and the benzylic C-H bonds—opens a vast landscape for exploring novel reaction methodologies and uncovering unprecedented reactivity. While specific research on this exact molecule is nascent, its structural motifs are present in a wide array of compounds that have been the subject of advanced synthetic investigations. By drawing parallels with these related structures, the potential for groundbreaking derivatization of this compound can be robustly projected.

The exploration of novel reactivity for this compound is primarily centered on leveraging the electrophilic nature of the C2 and C5 positions and the potential for catalytic activation of the C-H bonds in the benzyl group. Modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, are poised to unlock a new chapter in the chemical derivatization of this quinoline scaffold.

One of the most promising avenues for the novel derivatization of this compound is through transition-metal-catalyzed cross-coupling reactions. The presence of a bromine atom at the 5-position makes it an ideal handle for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While the chloro-substituent at the 2-position can also participate in such couplings, its lower reactivity compared to the bromo-substituent allows for selective functionalization.

For instance, the palladium-catalyzed Suzuki-Miyaura coupling of related bromoquinolines with various boronic acids and esters has been shown to proceed with high efficiency. This suggests that this compound could be selectively coupled at the C5 position, leaving the C2-chloro group intact for subsequent transformations. Such a strategy would allow for the stepwise and controlled introduction of diverse functionalities, leading to the synthesis of novel quinoline derivatives with tailored electronic and steric properties.

The following table outlines potential Suzuki-Miyaura cross-coupling reactions at the C5-position, based on established methodologies for similar bromo-heterocycles.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 3-Benzyl-2-chloro-5-phenylquinoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 3-Benzyl-2-chloro-5-(4-methoxyphenyl)quinoline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 3-Benzyl-2-chloro-5-(thiophen-2-yl)quinoline |

| Methylboronic acid | Pd(amphos)Cl₂ | - | K₂CO₃ | Toluene | 3-Benzyl-2-chloro-5-methylquinoline |

Furthermore, the exploration of dual-catalyst systems could lead to unprecedented one-pot, two-fold derivatization at both the C2 and C5 positions. Such an approach, while challenging due to the need for orthogonal catalytic cycles, would represent a significant step forward in the efficient construction of complex molecular architectures based on the quinoline core.

Another frontier in the reactivity of this compound lies in the catalytic activation of the C-H bonds of the benzyl moiety. Recent advancements in transition-metal-catalyzed C-H activation/functionalization offer a powerful tool for the direct introduction of functional groups at positions previously considered unreactive. For example, palladium- or rhodium-catalyzed ortho-C-H arylation, alkenylation, or alkynylation of the benzyl ring could be envisioned, using the quinoline nitrogen as a directing group.

The table below illustrates hypothetical C-H activation reactions on the benzyl group of this compound.

| Reaction Type | Coupling Partner | Catalyst | Oxidant/Additive | Solvent | Potential Product |

|---|---|---|---|---|---|

| C-H Arylation | Iodobenzene | Pd(OAc)₂ | Ag₂CO₃ | TFA | 3-(2'-Phenylbenzyl)-5-bromo-2-chloroquinoline |

| C-H Alkenylation | Styrene (B11656) | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 3-(2'-Styrylbenzyl)-5-bromo-2-chloroquinoline |

| C-H Acetoxylation | - | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Acid | 3-(2'-Acetoxybenzyl)-5-bromo-2-chloroquinoline |

The development of novel nucleophilic substitution reactions at the C2 position also holds significant promise. While classical SNAr reactions with simple nucleophiles are well-established for 2-chloroquinolines, the use of more complex or multifunctional nucleophiles could lead to the construction of novel fused heterocyclic systems. For example, reaction with a binucleophile such as 2-aminothiophenol (B119425) could, in a one-pot process, lead to the formation of a quinolino-benzothiazepine scaffold, a structure with potential biological activity. A patent describing the methoxylation of the related 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to yield 3-benzyl-6-bromo-2-methoxyquinoline (B32111) underscores the viability of nucleophilic displacement at the C2 position. nih.gov

The reactivity of the quinoline ring itself can also be explored through novel methodologies. For instance, under suitable conditions, the quinoline ring can undergo reduction or oxidation. nih.gov Partial or complete hydrogenation of the quinoline nucleus, potentially with stereocontrol, could generate a range of saturated and partially saturated derivatives with distinct three-dimensional structures. nih.gov

Advanced Applications and Role As a Chemical Scaffold

Coordination Chemistry: Role as a Ligand in Transition Metal Complexes

While specific studies detailing the coordination of 3-Benzyl-5-bromo-2-chloroquinoline with transition metals are not prominent in the available literature, the fundamental structure of quinoline (B57606) is a well-established ligand in coordination chemistry. cymitquimica.comgoogle.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective monodentate ligand capable of forming stable complexes with a variety of transition metal ions. cymitquimica.comsigmaaldrich.com

Table 1: Potential Coordination Characteristics of this compound

| Feature | Potential Implication in Coordination Chemistry |

|---|---|

| Quinoline Nitrogen | Primary coordination site (Lewis base) for transition metals. cymitquimica.comsigmaaldrich.com |

| Benzyl (B1604629) Group | Introduces steric bulk, potentially influencing complex geometry and stability. nih.gov |

| Chloro and Bromo Groups | Modify the electronic density of the quinoline ring, affecting ligand field strength. |

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from quinoline-based ligands are known to exhibit catalytic activity. Although direct catalytic applications of this compound have not been reported, its potential can be inferred. The 2-chloro position is susceptible to nucleophilic substitution, allowing for the covalent attachment of the quinoline scaffold to solid supports like silica (B1680970) or magnetic nanoparticles. nih.gov This would enable its use in heterogeneous catalysis, offering advantages such as catalyst recyclability and ease of product separation. nih.gov

In homogeneous catalysis, metal complexes of substituted quinolines could potentially catalyze a range of organic transformations. For instance, copper(II) complexes with nitrogen-containing ligands have been successfully used for the oxidation of benzyl alcohol. nih.gov The electronic and steric properties imparted by the benzyl, bromo, and chloro substituents on the this compound ligand could be fine-tuned to optimize the catalytic efficiency and selectivity for specific reactions.

Advanced Materials Science: Organic Electronics and Optoelectronic Properties

Quinoline derivatives are a significant class of compounds in materials science, particularly for organic electronics, due to their inherent photophysical properties. quinoline-thiophene.com Compounds based on 8-hydroxyquinoline (B1678124), for example, are utilized in organic light-emitting diodes (OLEDs). bldpharm.comresearchgate.net The extended π-conjugated system of the quinoline ring in this compound suggests it could possess interesting optoelectronic properties.

The introduction of different substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials for electronic devices. mdpi.commdpi.com Halogen substitutions, such as the bromo and chloro groups in this molecule, are known to influence these energy levels and can also promote intersystem crossing, potentially leading to phosphorescent materials suitable for OLEDs. The benzyl group can affect the solid-state packing of the molecules, which in turn influences charge transport properties. While specific measurements for this compound are not available, related quinoline structures are investigated for their potential in creating functional materials with specific optical and electrical characteristics. quinoline-thiophene.com

Development of Chemosensors and Chemical Probes

The quinoline scaffold is a popular fluorophore used in the design of chemosensors for the detection of various analytes, especially metal ions. researchgate.netepstem.net The fluorescence properties of quinoline derivatives can be modulated upon binding to a target ion, leading to a detectable signal ("turn-on" or "turn-off" response). nih.gov For example, quinoline-based sensors have been developed for the selective detection of biologically and environmentally important ions such as Zn²⁺, Fe³⁺, and Cu²⁺. nih.govacs.orgrsc.org

Table 2: Potential of Quinoline Derivatives as Chemosensors

| Detected Ion | Sensor Type | Principle |

|---|---|---|

| Zn²⁺ | Fluorescence "turn-on" | Chelation-enhanced fluorescence (CHEF). nih.gov |

| Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Complex formation leading to non-radiative decay. acs.org |

Supramolecular Assemblies and Self-Organization Phenomena

The formation of well-ordered supramolecular structures through non-covalent interactions is a key area of modern chemistry. The structure of this compound contains several features that could drive self-assembly. The planar quinoline ring can participate in π-π stacking interactions, a common motif in the self-organization of aromatic molecules.

Contribution to the Design of Advanced Organic Reagents and Building Blocks

Perhaps the most immediate and documented application area for compounds like this compound is its role as a versatile building block in organic synthesis. bldpharm.com The different substituents on the quinoline core offer multiple reaction sites for further chemical modification.

The 2-chloro atom is readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. rsc.org This reactivity is fundamental to building more complex molecular architectures. A notable example, although involving an isomer, is the use of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) as a key intermediate in the synthesis of Bedaquiline, a diarylquinoline-based drug used for the treatment of multi-drug-resistant tuberculosis. google.com This highlights the importance of the bromo- and chloro-substituted benzyl-quinoline scaffold in medicinal chemistry. The 5-bromo position on the target compound could similarly be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce further complexity and build novel molecular frameworks for various applications, including pharmaceuticals and functional materials. quinoline-thiophene.com

Future Research Directions and Emerging Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The multi-step synthesis of complex molecules like 3-Benzyl-5-bromo-2-chloroquinoline often involves hazardous reagents and requires precise control over reaction conditions. Traditional batch synthesis can be challenging to scale up and may pose safety risks. Future research should focus on adapting the synthesis of this compound and its analogs to continuous flow chemistry platforms.

Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages. These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for higher yields and purity. The integration of automated systems can allow for rapid reaction optimization through high-throughput screening of variables like temperature, residence time, and reagent stoichiometry. mdpi.com

Developing a continuous flow process for the synthesis of quinoline (B57606) derivatives is an active area of research. rjptonline.org For this compound, a future flow-based synthesis could involve telescoping multiple reaction steps—such as the initial cyclization to form the quinoline core, followed by sequential halogenation and benzylation—without isolating intermediates. This approach would not only make the manufacturing process more efficient and safer but also facilitate the creation of a library of related compounds for further study by allowing for modular introduction of different substituents in an automated fashion. nih.gov

Machine Learning and Artificial Intelligence-Driven Prediction of Reactivity and Synthesis Design

The field of chemistry is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). nih.govquinoline-thiophene.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even propose novel molecular structures with desired properties. nih.govresearchgate.net

For a molecule like this compound, ML models offer several promising research avenues:

Reactivity Prediction: The quinoline core possesses multiple sites for further functionalization. The chlorine at the C2 position is susceptible to nucleophilic substitution, while the aromatic rings can undergo electrophilic substitution. youtube.com AI models can be trained to predict the regioselectivity and outcome of subsequent reactions with high accuracy, guiding chemists in the efficient synthesis of new derivatives. quinoline-thiophene.comnih.gov

Retrosynthesis and Pathway Optimization: Computer-aided synthesis planning tools powered by AI can propose novel and efficient synthetic pathways. nih.gov By recursively applying learned reaction rules, these programs can identify potential starting materials and reaction sequences, potentially uncovering more cost-effective or sustainable routes than those designed by human intuition alone. ijpsjournal.com

Property Prediction: AI can be used to establish structure-property relationships. nih.gov By analyzing the structural features of this compound, ML models could predict its potential biological activity, material properties, or spectroscopic characteristics, thereby prioritizing the most promising derivatives for synthesis and experimental validation.

Exploration of Novel Sustainable Synthetic Approaches for Complex Halogenated Heterocycles

Traditional methods for synthesizing quinolines often rely on harsh conditions, toxic catalysts, and stoichiometric amounts of hazardous reagents, leading to significant environmental concerns. nih.gov The development of green and sustainable synthetic strategies is a critical goal for modern chemistry. nih.govrsc.org

Future research on the synthesis of this compound should explore several emerging sustainable methodologies:

Catalysis: The use of nanocatalysts, such as magnetic nanoparticles, can offer high efficiency, selectivity, and easy recovery and reuse, reducing waste. researchgate.net Research into calcium-based catalysts has also shown promise for the eco-friendly synthesis of quinolines under solvent-free conditions. crimsonpublishers.com

Green Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact. researchgate.net Furthermore, energy-efficient methods like ultrasound-assisted or microwave-assisted synthesis can shorten reaction times and improve yields. nih.govcrimsonpublishers.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the starting materials into the final product. rsc.org One-pot reactions and tandem or domino reaction sequences, where multiple bonds are formed in a single operation, are particularly valuable for improving atom economy and reducing waste. researchgate.net

Interdisciplinary Research with Nanoscience and Advanced Materials Engineering

The unique electronic and structural properties of the quinoline scaffold make it a valuable building block for advanced materials. The presence of halogen atoms and the benzyl (B1604629) group in this compound provides specific handles for tuning its properties and incorporating it into larger systems.

Future interdisciplinary research could explore its use in:

Organic Electronics: Quinoline derivatives are being investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The specific substituents on this compound could be modified to tune its photophysical and electronic properties, making it a candidate for new organic semiconductor materials.

Nanomaterials: The compound could be used to functionalize nanoparticles, creating hybrid materials with novel properties. For example, attaching it to gold or quantum dot nanoparticles could lead to new systems for bioimaging or catalysis.

Functional Polymers: Incorporating the this compound moiety into a polymer backbone could yield materials with enhanced thermal stability, specific optical properties, or chemical sensing capabilities.

This interdisciplinary approach, combining the expertise of synthetic chemists with that of materials scientists and engineers, is essential for translating the molecular-level properties of this compound into macroscopic functions and devices.

Development of Next-Generation Spectroscopic Probes

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used to develop spectroscopic probes for detecting ions and biomolecules. rsc.org The fluorescence of the quinoline core is highly sensitive to its chemical environment, making it an excellent scaffold for sensors. rsc.orgrsc.org

The structure of this compound offers a unique starting point for designing next-generation probes:

Ion Sensing: The nitrogen atom in the quinoline ring and the halogen substituents can act as coordination sites for metal ions. By attaching appropriate chelating groups, it may be possible to develop highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for specific ions like Zn²⁺, Cu²⁺, or Mg²⁺. nanobioletters.com

Bioimaging: The lipophilic nature imparted by the benzyl group could facilitate cell membrane permeability, a desirable feature for intracellular imaging agents. rsc.orgnanobioletters.com Modifications to the core structure could lead to probes that selectively accumulate in specific organelles or respond to changes in the cellular microenvironment, such as pH or viscosity. rsc.orgrsc.org

Targeted Probes: The reactive chloro group at the C2 position can be readily displaced by nucleophiles, allowing for the covalent attachment of biomolecules. This would enable the development of targeted probes that can specifically label proteins or other biological targets, which is highly valuable for diagnostics and biomedical research.

Future work in this area would involve systematic modification of the this compound structure and detailed photophysical characterization to optimize its performance as a spectroscopic probe for a wide range of applications.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-benzyl-5-bromo-2-chloroquinoline using statistical experimental design?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, reagent stoichiometry, catalyst loading). For example, a factorial design can identify interactions between variables, while a response surface methodology optimizes yield . Evidence from phosphonylation reactions of bromopyridines suggests triethyl phosphite as a potential reagent, with reaction times and temperatures critical for selectivity .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate halogenated quinoline derivatives. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Evidence from bromochlorophenol purification highlights the efficacy of solvent polarity adjustments .

Q. How do the bromo and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at position 5 is more reactive than chlorine at position 2 in SNAr reactions due to its lower electronegativity and better leaving-group ability. Experimental protocols for similar bromopyridines recommend using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization, while the chloro group remains inert under mild conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with NIST spectral databases to verify purity and structural assignments .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for halogenated quinolines?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous signals. For example, NOESY can differentiate between regioisomers. Validate findings against computational DFT-predicted chemical shifts and reference data from authenticated standards .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Solvent effects can be modeled via PCM approximations . Validate against experimental UV-Vis and cyclic voltammetry data .

Q. How can mechanistic studies elucidate the role of the benzyl group in stabilizing intermediates during quinoline functionalization?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or in situ IR spectroscopy to track intermediate formation. For example, benzyl group stabilization of transition states in Pd-catalyzed reactions can be probed by varying substituents and monitoring rate changes .

Q. What statistical approaches address contradictions in reaction yield data across replicate experiments?

- Methodological Answer : Apply analysis of variance (ANOVA) to identify significant variables contributing to variability. Use Tukey’s HSD test for pairwise comparisons. For non-normal data, Kruskal-Wallis tests or bootstrapping methods improve robustness. Document outlier exclusion criteria to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。